
(+)-2,3-O-Isopropylidene-L-threitol
Overview
Description
(+)-2,3-O-Isopropylidene-L-threitol (CAS: 50622-09-8) is a chiral diol derived from L-threitol, a four-carbon sugar alcohol. The compound features an isopropylidene acetal group protecting the 2,3-hydroxyl positions, leaving the terminal 1,4-hydroxyl groups free for further functionalization. This protection enhances stability and directs reactivity in synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
(+)-2,3-O-Isopropylidene-L-threitol can be synthesized through the protection of L-threitol using acetone in the presence of an acid catalyst. The reaction typically involves dissolving L-threitol in acetone and adding a catalytic amount of an acid such as sulfuric acid or p-toluenesulfonic acid. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by removing the solvent and purifying the residue through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade acetone and acid catalysts in large reactors. The reaction conditions are optimized for maximum yield and purity, and the product is typically purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
(+)-2,3-O-Isopropylidene-L-threitol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form diols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like tosyl chloride (TsCl) or mesyl chloride (MsCl) can be used to substitute the hydroxyl groups with tosyl or mesyl groups.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Diols or other reduced derivatives.
Substitution: Tosylates or mesylates.
Scientific Research Applications
Synthetic Organic Chemistry
(+)-2,3-O-Isopropylidene-L-threitol serves as a versatile intermediate in the synthesis of complex organic molecules. Its role is crucial in the development of pharmaceuticals and agrochemicals. The compound facilitates the production of various derivatives that are essential for drug formulation and agricultural products.
Application Area | Description |
---|---|
Pharmaceuticals | Used to synthesize active pharmaceutical ingredients (APIs) through various chemical transformations. |
Agrochemicals | Acts as an intermediate in the synthesis of pesticides and herbicides. |
Chiral Auxiliary in Asymmetric Synthesis
This compound is employed as a chiral auxiliary to enhance the enantioselectivity of reactions, allowing for the efficient production of enantiomerically pure compounds. This is particularly significant in drug development, where the chirality of a molecule can influence its biological activity.
Case Study:
A study demonstrated the use of this compound in synthesizing (-)-anisomycin, highlighting its effectiveness as a chiral precursor .
Bioconjugation Techniques
The compound is utilized in bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules. This application is vital for improving drug delivery systems and developing targeted therapies.
Technique | Description |
---|---|
Bioconjugation | Enhances the targeting and efficacy of therapeutic agents by linking them to specific biomolecules. |
Research in Glycochemistry
This compound plays a role in synthesizing glycosides and other carbohydrate derivatives. These derivatives are essential for studying biological processes and developing carbohydrate-based drugs.
Example Application:
The synthesis of l-threitol-based crown ethers has been explored for their application as phase transfer catalysts in asymmetric Michael addition reactions, demonstrating their utility in catalysis .
Mechanism of Action
The mechanism of action of (+)-2,3-O-Isopropylidene-L-threitol involves its ability to act as a chiral template in chemical reactions. The isopropylidene group protects the hydroxyl groups, allowing for selective reactions at other positions. This protection is crucial in multi-step synthesis processes where selective reactivity is required. The compound’s stereochemistry plays a significant role in determining the outcome of reactions, making it a valuable tool in asymmetric synthesis.
Comparison with Similar Compounds
Stereoisomers: (+)-2,3-O-Isopropylidene-D-Threitol
The D-threitol enantiomer (CAS: 73346-74-4) shares the same molecular formula (C₇H₁₄O₄) but differs in stereochemistry. Key differences include:
Key Insight : Enantiomers exhibit identical physical properties (e.g., solubility, molecular weight) but opposite optical activities, leading to divergent stereochemical outcomes in catalysis .
Structural Analogues: Varying Protecting Groups
(+)-2,3-O-Benzylidene-D-Threitol (CAS: 58383-35-0)
- Structure : Benzylidene group replaces isopropylidene.
- Properties :
- Applications : Used in glycosylation reactions where robust protection is required.
(-)-1,4-Di-O-Tosyl-2,3-O-Isopropylidene-L-Threitol
- Modification : Tosyl groups at 1,4-positions.
- Reactivity : Tosyl groups enable nucleophilic displacement reactions, useful in synthesizing ethers or amines .
Cyclic Diols in Polymer Chemistry
(+)-2,3-O-Isopropylidene-L-threitol (ITh) is compared with isosorbide (a bicyclic diol from glucose) as comonomers in poly(butylene succinate) (PBS) :
Property | ITh-Based Copolyesters | Isosorbide-Based Copolyesters |
---|---|---|
Crystallinity | Lower than PBS | Higher than ITh |
Oxygen Permeability | 30% reduction vs. PBS | 45% reduction vs. PBS |
Thermal Stability | T₅% = 320°C | T₅% = 310°C |
Key Insight: ITh’s monocyclic structure provides moderate rigidity, improving oxygen barrier properties without excessively reducing processability, whereas isosorbide’s bicyclic structure increases brittleness .
Complex Derivatives
(-)-2,3-O-Isopropylidene-1,1,4,4-Tetra(2-Naphthyl)-L-Threitol (CAS: 137365-09-4)
- Structure : Tetra-naphthyl substituents enhance steric bulk and π-π interactions.
- Application : High enantioselectivity in asymmetric cycloadditions (up to >99.9% ee) due to a rigid cavity in nickel-based catalysts .
Biological Activity
(+)-2,3-O-Isopropylidene-L-threitol is a chiral compound that serves as an important intermediate in organic synthesis, particularly in the fields of pharmaceuticals and glycoside formation. Its unique structure allows it to participate in various biochemical reactions, making it a valuable compound for research and application in medicinal chemistry.
- Molecular Formula : C9H18O5
- Molecular Weight : 190.24 g/mol
- Melting Point : 45°C to 49°C
- Boiling Point : 92°C to 94°C (0.1 mmHg)
- Solubility : Soluble in water; hygroscopic nature.
Biological Applications
The biological activity of this compound primarily stems from its role as a precursor in the synthesis of various biologically active compounds. Some notable applications include:
- Glycosylation Reactions : It is frequently used in glycosylation reactions due to its ability to form glycosidic bonds, which are critical in the synthesis of oligosaccharides and glycoconjugates.
- Pharmaceutical Intermediates : The compound is utilized in the development of various pharmaceutical agents, particularly those targeting glycosylation pathways.
While specific mechanisms of action for this compound have not been extensively characterized, its role as a chiral building block suggests that it can influence the stereochemistry of resultant compounds. This stereochemical control is crucial for the biological activity of many drugs.
Research Findings
Recent studies have highlighted several aspects of the biological activity associated with this compound:
- Enzyme Interactions : Research indicates that derivatives of this compound can interact with various enzymes involved in metabolic pathways, potentially affecting their activity and regulation.
- Antiviral Activity : Some derivatives have shown promise in inhibiting viral replication, suggesting that modifications to the isopropylidene structure may enhance antiviral properties.
- Anticancer Potential : Investigations into its derivatives have revealed potential anticancer activities, particularly through mechanisms involving apoptosis and cell cycle regulation.
Case Studies
Several case studies illustrate the compound's application in biological research:
- Study on Glycosylation Efficiency : A study demonstrated that this compound significantly improves the efficiency of glycosylation reactions when used as a donor substrate, resulting in higher yields of desired glycosides.
- Antiviral Compound Development : Researchers synthesized a series of compounds based on this compound and evaluated their antiviral activity against influenza virus. The results indicated that certain modifications enhanced efficacy against viral replication.
Comparative Analysis with Similar Compounds
The following table summarizes key features and applications of related compounds:
Compound Name | Molecular Formula | Key Features | Applications |
---|---|---|---|
This compound | C9H18O5 | Chiral building block for glycosides | Organic synthesis, pharmaceuticals |
(-)-1,4-Di-O-tosyl-2,3-O-isopropylidene-L-threitol | C21H26O8S2 | Enhanced reactivity due to tosyl groups | Glycobiology research |
2,3-O-Isopropylidene-D-threitol | C9H18O5 | Simpler structure without protective groups | Deprotection reactions |
Q & A
Q. What are the optimal synthetic routes for (+)-2,3-O-Isopropylidene-L-threitol, and how do reaction conditions influence stereochemical purity?
Basic Research Focus:
The synthesis typically begins with diethyl L-tartrate, which undergoes ketalization with acetone to form a diketone intermediate. Subsequent reduction with lithium aluminum hydride (LiAlH₄) yields this compound. Key parameters include:
- Temperature control : Maintaining anhydrous conditions and low temperatures (0–5°C) during LiAlH₄ reduction minimizes side reactions .
- Workup procedures : Quenching with aqueous NaOH followed by vacuum distillation ensures high purity (≥95%) .
Validation : NMR and chiral HPLC are critical for confirming stereochemical integrity, as racemization can occur during acidic or high-temperature steps .
Q. How does this compound serve as a chiral building block in asymmetric catalysis?
Advanced Research Focus:
The compound’s rigid 1,3-dioxolane ring and vicinal diol configuration make it a versatile precursor for chiral ligands. For example:
- TADDOL derivatives : Functionalization with diphenylphosphine groups produces ligands like (R,R)-DIOP, which enable enantioselective palladium-catalyzed hydrosilylation (e.g., 94% ee in maleimide reactions) .
- Stereoselectivity control : Bulky aromatic substituents on the TADDOL backbone enhance asymmetric induction by restricting conformational flexibility .
Methodological Insight : Ligand synthesis involves sequential protection/deprotection steps and requires rigorous monitoring via ³¹P NMR to confirm phosphine incorporation .
Q. What challenges arise in regioselective functionalization of this compound for drug intermediate synthesis?
Advanced Research Focus:
The 1,4-bismethanesulfonate derivative is a key intermediate in treosulfan (an alkylating antineoplastic agent). Challenges include:
- Regioselectivity : Selective sulfonation at the terminal hydroxyl groups requires precise stoichiometry of methanesulfonyl chloride and pyridine as a base .
- Stability : Hydrolysis of the isopropylidene group under acidic conditions must be controlled to prevent premature ring opening .
Optimization : Kinetic studies suggest using sub-zero temperatures (-20°C) during sulfonation improves selectivity for the 1,4-bis-methanesulfonate product .
Q. How can spectroscopic techniques distinguish this compound from its diastereomers or degradation products?
Basic Research Focus:
- ¹H/¹³C NMR : The compound’s trans-diol configuration produces distinct coupling patterns (e.g., J = 6–8 Hz for vicinal protons). Degradation products, such as free threitol, show loss of the isopropylidene methyl signals (δ 1.3–1.5 ppm) .
- IR spectroscopy : The 1,3-dioxolane ring exhibits characteristic C-O-C stretches at 1080–1120 cm⁻¹, while free hydroxyl groups (from hydrolysis) appear as broad peaks near 3300 cm⁻¹ .
Application : Combined NMR and mass spectrometry (HRMS) are essential for validating intermediates in multi-step syntheses .
Q. What role does this compound play in polymer chemistry, and how are its physical properties leveraged?
Advanced Research Focus:
The compound serves as a diol monomer in polyurethane synthesis, contributing to:
- Chain rigidity : The bicyclic structure enhances thermal stability (Tg > 100°C) in polymers .
- Biocompatibility : Polymers derived from this monomer show reduced cytotoxicity, making them suitable for biomedical coatings .
Synthesis Protocol : Reaction with diisocyanates (e.g., HDI or MDI) under inert atmosphere (N₂/Ar) at 60–80°C yields high-molecular-weight polymers. Precipitation in cold ether removes unreacted monomers .
Q. How do solvent and catalyst choices impact the efficiency of this compound in cross-coupling reactions?
Advanced Research Focus:
In palladium-catalyzed reactions (e.g., hydrosilylation), polar aprotic solvents (DMF, THF) improve ligand solubility and metal coordination.
- Catalyst loading : 2–5 mol% Pd(OAc)₂ with chiral TADDOL-phosphoramidite ligands achieves optimal turnover (TON > 50) .
- Solvent effects : THF enhances enantioselectivity by stabilizing transition states through weak Lewis acid-base interactions .
Troubleshooting : Trace moisture or oxygen can deactivate catalysts; thus, glovebox techniques or Schlenk lines are critical for reproducibility .
Q. What strategies mitigate racemization during derivatization of this compound?
Advanced Research Focus:
Racemization often occurs during acidic/basic conditions or prolonged heating. Mitigation strategies include:
- Mild deprotection : Use of buffered aqueous HCl (pH 4–5) at 0°C minimizes epimerization .
- Enzymatic resolution : Lipase-catalyzed acylations selectively protect one enantiomer, preserving stereochemical purity .
Analytical Validation : Chiral stationary-phase GC or HPLC (e.g., Chiralcel OD-H) quantifies enantiomeric excess (ee) post-synthesis .
Properties
IUPAC Name |
[(4S,5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-7(2)10-5(3-8)6(4-9)11-7/h5-6,8-9H,3-4H2,1-2H3/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INVRLGIKFANLFP-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)CO)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]([C@@H](O1)CO)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40964859 | |
Record name | (2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40964859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86992-57-6, 50622-09-8 | |
Record name | rel-(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86992-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50622-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40964859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-(+)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.490 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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